molecular formula C8H15BN2O2 B8467257 Diethyl (1-methyl-1H-pyrazol-4-yl)boronate

Diethyl (1-methyl-1H-pyrazol-4-yl)boronate

Cat. No.: B8467257
M. Wt: 182.03 g/mol
InChI Key: SWXFYUXTDBPWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-methyl-1H-pyrazol-4-ylboronate is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a pyrazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate typically involves the reaction of 1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-1H-pyrazol-4-ylboronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, boronic acids, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-methyl-1H-pyrazol-4-ylboronate is unique due to its specific boronate ester group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

IUPAC Name

diethoxy-(1-methylpyrazol-4-yl)borane

InChI

InChI=1S/C8H15BN2O2/c1-4-12-9(13-5-2)8-6-10-11(3)7-8/h6-7H,4-5H2,1-3H3

InChI Key

SWXFYUXTDBPWIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.